molecular formula C10H11NO4 B8271858 4-Formyl-3-hydroxy-phenyl dimethylcarbamate

4-Formyl-3-hydroxy-phenyl dimethylcarbamate

Cat. No. B8271858
M. Wt: 209.20 g/mol
InChI Key: ONICHPSPTUTLCF-UHFFFAOYSA-N
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Patent
US07504437B2

Procedure details

To a suspension of sodium hydride (5.74 g, 239 mmol), which was prepared free from mineral oil by washing with hexane, in dimethylformamide (100 ml) was added 2,4-dihydroxybenzaldehyde (15.0 g, 109 mmol) at 0° C. with stirring, and the resulting mixture was stirred for 30 minutes at 0° C. under a nitrogen atmosphere. Subsequently, N,N-dimethylcarbamoyl chloride (10.1 ml, 110 mmol) was added at 0° C., and the resulting mixture was stirred for 2 hours at room temperature under a nitrogen atmosphere. After stirring, water (300 ml) was added to the reaction mixture, and the resulting mixture was washed with ethyl acetate (200 ml×1). The aqueous layer was acidified to pH 1 with concentrated hydrochloric acid and extracted with ethyl acetate (200 ml×3). The extract was washed successively with water (300 ml×3) and saturated aqueous sodium chloride solution (200 ml×2), dried over anhydrous sodium sulfate, filtered, and evaporated in vacuo to afford the crude product. The crude product was purified by chromatography on a silica gel column using a mixed solvent of hexane and ethyl acetate (5:1-1:2) as the eluent to afford the title compound (6.78 g, yield: 30%) as a colorless solid.
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
10.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7].[CH3:13][N:14]([CH3:18])[C:15](Cl)=[O:16]>O>[CH3:13][N:14]([CH3:18])[C:15](=[O:16])[O:12][C:10]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([OH:3])[CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.74 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Step Three
Name
Quantity
10.1 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared free from mineral oil
WASH
Type
WASH
Details
by washing with hexane, in dimethylformamide (100 ml)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes at 0° C. under a nitrogen atmosphere
Duration
30 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 2 hours at room temperature under a nitrogen atmosphere
Duration
2 h
STIRRING
Type
STIRRING
Details
After stirring
WASH
Type
WASH
Details
the resulting mixture was washed with ethyl acetate (200 ml×1)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 ml×3)
WASH
Type
WASH
Details
The extract was washed successively with water (300 ml×3) and saturated aqueous sodium chloride solution (200 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
CN(C(OC1=CC(=C(C=C1)C=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.78 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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